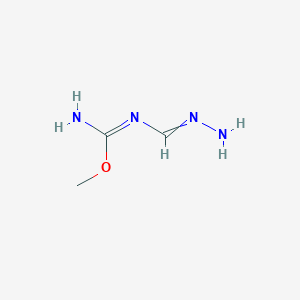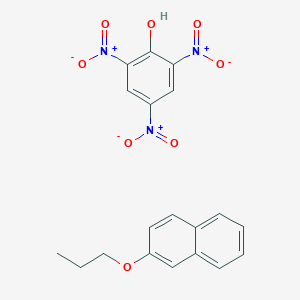
2-propoxynaphthalene;2,4,6-trinitrophenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-propoxynaphthalene; 2,4,6-trinitrophenol: is a compound with the molecular formula C19H17N3O8 and a molecular weight of 415.354 g/mol . It is a combination of two distinct chemical entities: 2-propoxynaphthalene and 2,4,6-trinitrophenol
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-propoxynaphthalene; 2,4,6-trinitrophenol involves the nitration of phenol to produce 2,4,6-trinitrophenol 2-propoxynaphthalene . The nitration process typically requires concentrated nitric acid and sulfuric acid as catalysts . The reaction conditions must be carefully controlled to avoid over-nitration and ensure the desired product is obtained.
Industrial Production Methods
Industrial production of 2,4,6-trinitrophenol often involves the nitration of phenol using a mixture of nitric and sulfuric acids. The resulting 2,4,6-trinitrophenol is then purified and reacted with 2-propoxynaphthalene under controlled conditions to produce the final compound . The process requires stringent safety measures due to the explosive nature of 2,4,6-trinitrophenol .
化学反応の分析
Types of Reactions
2-propoxynaphthalene; 2,4,6-trinitrophenol: undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to produce different oxidation products.
Reduction: Reduction reactions can convert the nitro groups in to amino groups.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and hydrogen gas in the presence of a catalyst are used.
Substitution: Various reagents, including halogens and alkylating agents, can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of 2,4,6-trinitrophenol can yield 2,4,6-triaminophenol , while oxidation can produce various oxidized derivatives .
科学的研究の応用
2-propoxynaphthalene; 2,4,6-trinitrophenol: has several scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Employed in biochemical studies to investigate the effects of nitroaromatic compounds on biological systems.
Medicine: Studied for its potential therapeutic applications, including its use as an antiseptic and in burn treatments.
Industry: Utilized in the manufacture of dyes, explosives, and other industrial products
作用機序
The mechanism of action of 2-propoxynaphthalene; 2,4,6-trinitrophenol involves its interaction with molecular targets and pathways in biological systems. The nitro groups in 2,4,6-trinitrophenol can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects . The compound’s ability to uncouple oxidative phosphorylation is one of its key mechanisms of action .
類似化合物との比較
2-propoxynaphthalene; 2,4,6-trinitrophenol: can be compared with other nitroaromatic compounds, such as:
- 2-nitrophenol
- 4-nitrophenol
- 2,4-dinitrophenol
These compounds share similar chemical structures but differ in their specific properties and applications. For example, 2,4-dinitrophenol is known for its use as a metabolic stimulant and in biochemical studies, while 2,4,6-trinitrophenol is primarily used in explosives and industrial applications .
特性
CAS番号 |
6938-77-8 |
|---|---|
分子式 |
C19H17N3O8 |
分子量 |
415.4 g/mol |
IUPAC名 |
2-propoxynaphthalene;2,4,6-trinitrophenol |
InChI |
InChI=1S/C13H14O.C6H3N3O7/c1-2-9-14-13-8-7-11-5-3-4-6-12(11)10-13;10-6-4(8(13)14)1-3(7(11)12)2-5(6)9(15)16/h3-8,10H,2,9H2,1H3;1-2,10H |
InChIキー |
JJENWSCEQYDVKT-UHFFFAOYSA-N |
正規SMILES |
CCCOC1=CC2=CC=CC=C2C=C1.C1=C(C=C(C(=C1[N+](=O)[O-])O)[N+](=O)[O-])[N+](=O)[O-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![1-[2-(Naphthalen-2-ylmethyl)phenyl]-3-phenylpropan-1-one](/img/structure/B14730310.png)


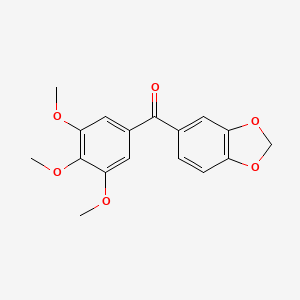
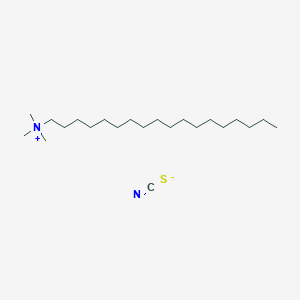
![5-({3-[(4-Methoxyphenyl)methyl]-4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene}methyl)-4-methyl-6-(morpholin-4-yl)-2-oxo-1-propyl-1,2-dihydropyridine-3-carbonitrile](/img/structure/B14730326.png)

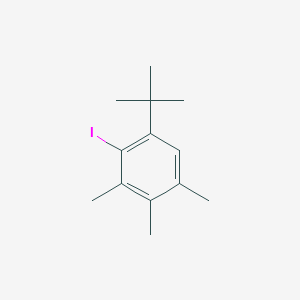
![(1R)-4,7,7-Trimethylbicyclo[4.1.0]hept-4-en-3-one](/img/structure/B14730334.png)
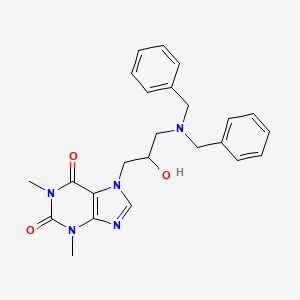

![6-[2-(8-Oxo-5-sulfoquinolin-7(8H)-ylidene)hydrazinyl]naphthalene-1,3-disulfonic acid](/img/structure/B14730360.png)
![4-[(4,5-Dimethoxy-2-nitrophenyl)amino]butan-2-one](/img/structure/B14730363.png)
